

Stevioside D: A Technical Guide to Toxicological Data and Safety Evaluation

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Compound of Interest

Compound Name: Stevioside D

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Introduction

Stevioside, a prominent steviol glycoside extracted from the leaves of *Stevia rebaudiana* Bertoni, has garnered significant attention as a natural, non-caloric sweetener.^[1] Its potential applications in food, beverages, and pharmaceutical formulations necessitate a thorough understanding of its toxicological profile and safety. This technical guide provides an in-depth overview of the available toxicological data for stevioside, with a focus on quantitative data, experimental methodologies, and the logical framework for its safety assessment. While much of the available research pertains to steviol glycosides as a group, or specifically to the most abundant stevioside, this guide consolidates the relevant information for a comprehensive evaluation.

Toxicological Data Summary

The toxicological profile of stevioside has been extensively studied, with research encompassing acute, subchronic, and chronic toxicity, as well as genotoxicity and carcinogenicity.

Acute Toxicity

Stevioside exhibits very low acute oral toxicity across multiple rodent species. The high doses required to elicit mortality indicate a wide margin of safety for acute exposure.

Species	Sex	LD50 (g/kg bw)	Reference
Mouse	Male & Female	> 15	[2]
Mouse	Male	> 2	[2]
Rat	Male & Female	> 15	[2]
Hamster	Male & Female	> 15	[2]

Subchronic and Chronic Toxicity & Carcinogenicity

Long-term studies in rats have been crucial in establishing the safety of stevioside for chronic consumption and in determining its Acceptable Daily Intake (ADI). These studies have consistently shown a lack of carcinogenic potential.

Study Duration	Species	Purity of Stevioside	Dose Levels	Key Findings	NOAEL	Reference
2 years	Wistar Rats	85%	0, 0.2, 0.6, 1.2% in diet (equivalent to 100, 300, 600 mg/kg bw/day)	No treatment-related effects observed. Incidence of non-neoplastic and neoplastic changes were unrelated to stevioside levels.	600 mg/kg bw/day	
22-24 months	F344 Rats	~95% total sweet glycosides	0.1, 0.3, 1% in diet	No significant histopathological evidence of neoplastic or non-neoplastic lesions attributable to treatment.	-	
108 weeks	F344 Rats	95.6%	2.5% and 5% in diet (equivalent to 1250 and 2500	No significant differences in tumor incidence	2.5% in diet (967 mg/kg bw/day)	

mg/kg
bw/day)

between
treated and
control
groups.
Stevioside
was not
carcinogeni
c.

The European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an Acceptable Daily Intake (ADI) for steviol glycosides of 4 mg/kg body weight per day, expressed as steviol equivalents. This ADI is based on the No Observed Adverse Effect Level (NOAEL) from a 2-year carcinogenicity study in rats, with a 100-fold safety factor applied.

Genotoxicity

The genotoxic potential of stevioside and its metabolite, steviol, has been a subject of extensive investigation. While some early in vitro studies raised concerns, the consensus from a weight-of-evidence approach is that stevioside and its metabolites do not pose a genotoxic risk to humans. Stevioside itself is generally considered non-mutagenic. The World Health Organization (WHO) has stated that stevioside and rebaudioside A are not genotoxic in vitro or in vivo, and that the in vitro genotoxicity of steviol is not expressed in vivo.

Assay Type	Test System	Compound Tested	Concentration/Dose	Results	Reference
Ames Test	Salmonella typhimurium TA98 & TA100	Stevioside	Up to 25 mg/plate	Not mutagenic	
Ames Test	Salmonella typhimurium TA98	Stevioside	50 mg/plate	Directly mutagenic	
Ames Test	Salmonella typhimurium TA98 & TA100	Steviol	-	Not mutagenic (with or without metabolic activation)	
Chromosomal Aberration Test	Cultured Human Lymphocytes	Stevioside & Steviol	-	No significant clastogenic effect	
Comet Assay	Wistar Rats (in vivo)	Stevioside	4 mg/mL in drinking water	DNA lesions observed in peripheral blood, liver, brain, and spleen cells, with the largest effect in the liver.	
In vitro DNA damage	CCD18Co and HCT 116 cell lines	Stevioside	Up to 200 μ M	Did not exhibit genotoxic effect	

It is important to note that while one study using the comet assay suggested potential DNA damage in rats, the broader body of evidence from various genotoxicity assays supports the lack of genotoxic risk for stevioside at realistic consumption levels.

Experimental Protocols

Chronic Toxicity and Carcinogenicity Study in F344 Rats (Toyoda et al., 1997)

- Test Substance: Stevioside with a purity of 95.6%.
- Animals: F344 rats, 50 males and 50 females per group.
- Administration: The test substance was mixed into the diet at concentrations of 2.5% and 5%.
- Duration: 108 weeks.
- Parameters Monitored: Clinical signs, body weight, food consumption, and detailed histopathological examination of a comprehensive range of tissues and organs from all animals.
- Endpoint: Assessment of non-neoplastic and neoplastic lesion incidence.

Ames Test (Bacterial Reverse Mutation Assay)

- Principle: This assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they require histidine in the growth medium to survive) due to mutations in the genes of the histidine synthesis pathway. The assay measures the ability of a test substance to induce reverse mutations (reversions) to a prototrophic state, allowing the bacteria to grow on a histidine-free medium.
- Methodology:
 - Various concentrations of the test substance (e.g., Stevioside) are added to a minimal agar medium.
 - The tester strains of *S. typhimurium* (e.g., TA98, TA100) are added to the mixture.

- For studies involving metabolic activation, a fraction of rat liver homogenate (S9 mix) is included.
- The plates are incubated for a specified period (e.g., 48-72 hours).
- The number of revertant colonies on each plate is counted.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.

Visualizations

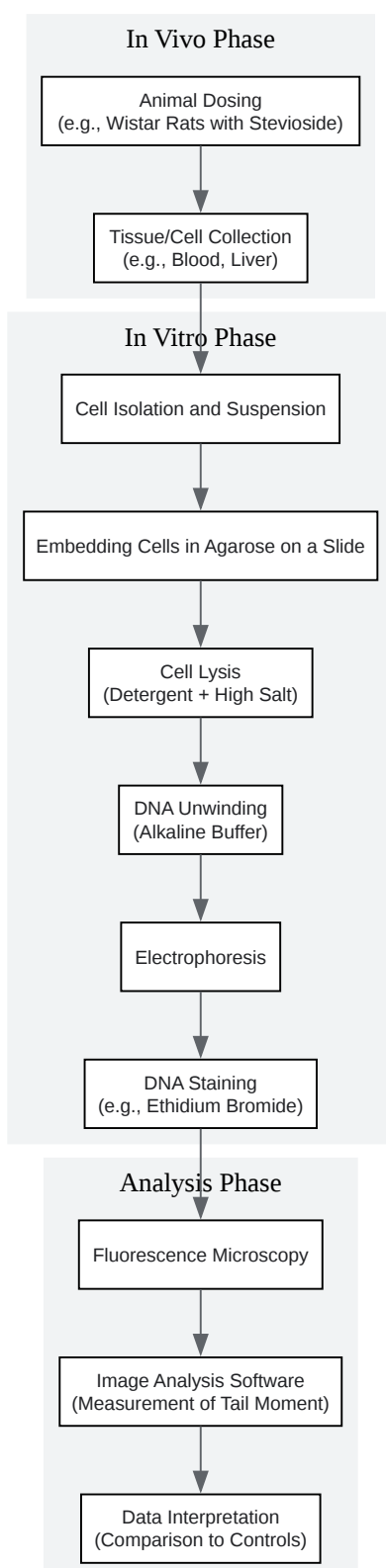
Metabolic Pathway of Stevioside



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Caption: Metabolic fate of Stevioside in humans.

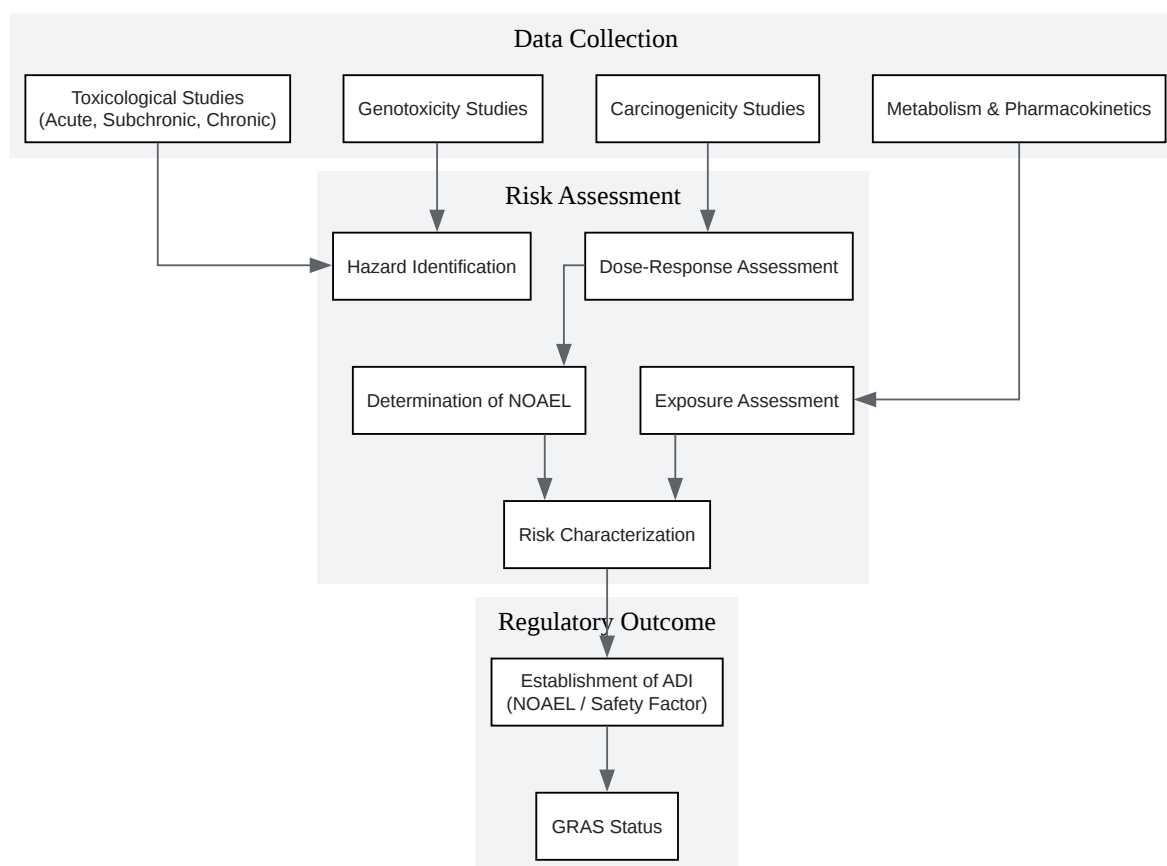
Experimental Workflow for a Comet Assay



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Caption: Workflow of a single cell gel electrophoresis (Comet) assay.

Safety Evaluation Framework for Stevioside



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Caption: Logical flow for the safety evaluation of Stevioside.

Conclusion

Based on a comprehensive review of the available toxicological data, stevioside is considered safe for human consumption at the established Acceptable Daily Intake. Extensive studies,

including long-term carcinogenicity bioassays in rats, have not demonstrated any carcinogenic potential. While some in vitro genotoxicity tests have yielded mixed results, the overall weight of evidence from both in vitro and in vivo studies indicates a lack of genotoxic risk. The metabolism of stevioside is well-characterized, with it being hydrolyzed to steviol by gut microflora, absorbed, and then rapidly conjugated and excreted. The established ADI of 4 mg/kg bw/day (as steviol equivalents) provides a safe margin of exposure for consumers. Continued monitoring and research are always prudent, but the current body of scientific evidence strongly supports the safety of stevioside for its intended use as a sweetener.

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References

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